
N-(7-bromo-4-methylquinolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-bromo-4-methylquinolin-2-yl)acetamide is an organic compound with the molecular formula C₁₂H₁₁BrN₂O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(7-bromo-4-methylquinolin-2-yl)acetamide can be synthesized through a series of organic reactions. One common method involves the bromination of 4-methylquinoline followed by acylation. The reaction conditions typically include the use of bromine or a brominating agent and an acylating agent such as acetic anhydride or acetyl chloride. The reactions are usually carried out under controlled temperatures and in the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process also involves purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-bromo-4-methylquinolin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form amine derivatives.
Acylation and Alkylation Reactions: The compound can be further acylated or alkylated to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acylating and Alkylating Agents: Such as acetic anhydride, acetyl chloride, and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, amine derivatives, and acylated or alkylated products. These products can have different biological activities and applications depending on the functional groups introduced .
Wissenschaftliche Forschungsanwendungen
N-(7-bromo-4-methylquinolin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a lead compound for the synthesis of pharmaceutical agents.
Industry: Used in the development of new materials, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(7-bromo-4-methylquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific biological activity being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(7-bromo-4-methylquinolin-2-yl)acetamide include:
- N-(7-chloro-4-methylquinolin-2-yl)acetamide
- N-(7-fluoro-4-methylquinolin-2-yl)acetamide
- N-(7-iodo-4-methylquinolin-2-yl)acetamide
Uniqueness
This compound is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s ability to interact with biological targets. Additionally, the methyl group at the 4-position of the quinoline ring can enhance the compound’s lipophilicity and membrane permeability, potentially increasing its effectiveness in biological applications .
Eigenschaften
Molekularformel |
C12H11BrN2O |
|---|---|
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
N-(7-bromo-4-methylquinolin-2-yl)acetamide |
InChI |
InChI=1S/C12H11BrN2O/c1-7-5-12(14-8(2)16)15-11-6-9(13)3-4-10(7)11/h3-6H,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
RZWJZZDFBHQQID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Br)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Aminobenzo[d]isothiazol-6-ol](/img/structure/B11766998.png)
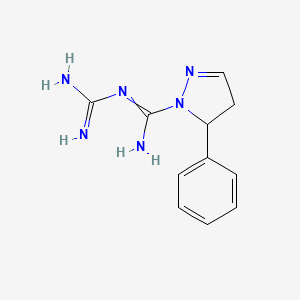
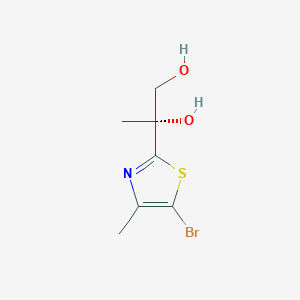
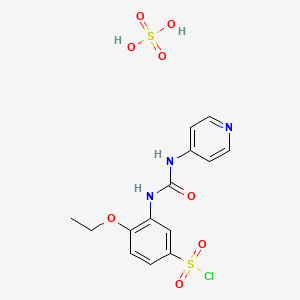
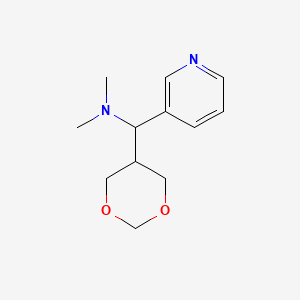
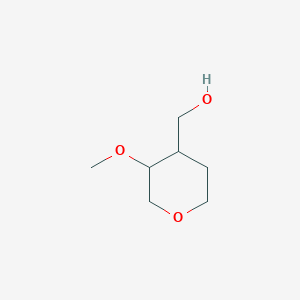
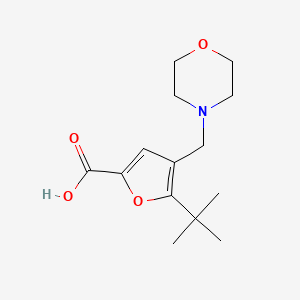
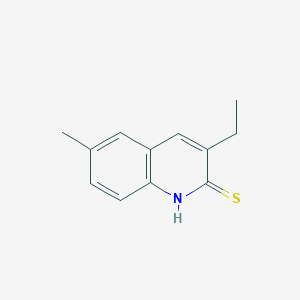

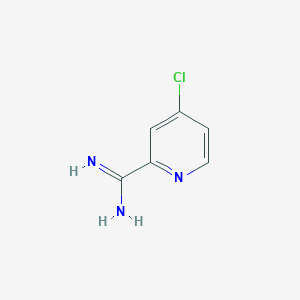


![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11767054.png)
